REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]2[N:5]([N:9]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:11]=2)[C:6](=O)[CH:7]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:6]1[N:5]2[N:9]=[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:11]=[C:4]2[N:3]=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=2N(C(C1)=O)N=C(C2)C2=CC=CC=C2
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
slowly poured over ice
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purification by column chromatography (eluent 0-100% ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=2N1N=C(C2)C2=CC=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |